2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid
CAS No.: 940463-84-3
Cat. No.: VC21391080
Molecular Formula: C20H20N2O5
Molecular Weight: 368.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 940463-84-3 |
|---|---|
| Molecular Formula | C20H20N2O5 |
| Molecular Weight | 368.4g/mol |
| IUPAC Name | 2-[[4-(oxolan-2-ylmethylcarbamoyl)phenyl]carbamoyl]benzoic acid |
| Standard InChI | InChI=1S/C20H20N2O5/c23-18(21-12-15-4-3-11-27-15)13-7-9-14(10-8-13)22-19(24)16-5-1-2-6-17(16)20(25)26/h1-2,5-10,15H,3-4,11-12H2,(H,21,23)(H,22,24)(H,25,26) |
| Standard InChI Key | IBJHFVGJSRFKRE-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
| Canonical SMILES | C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Introduction
The compound 2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid is a complex organic molecule with a molecular formula of C20H20N2O5 and a molecular weight of 368.38 g/mol . This compound is part of a broader class of organic compounds that incorporate tetrahydro-2-furanylmethyl groups, which are known for their potential biological activities.
Synthesis and Characterization
The synthesis of 2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid typically involves multi-step reactions starting from readily available precursors. The process may include amide bond formation between aniline derivatives and tetrahydro-2-furanylmethyl carbamoyl groups, followed by coupling with benzoic acid derivatives. Characterization techniques such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of the compound.
Biological Activity and Potential Applications
While specific biological activity data for 2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid are not readily available, compounds with similar structural motifs have shown promise in various therapeutic areas. For instance, derivatives containing tetrahydrofuran rings have been explored for their antimicrobial and antitubercular properties . The presence of an aniline group linked to a carbamoyl moiety suggests potential interactions with enzymes or receptors, which could be leveraged for drug development.
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